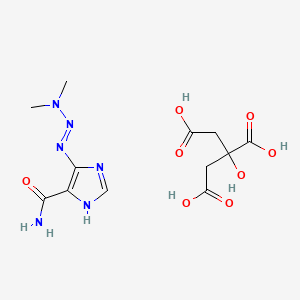![molecular formula C33H31Cl2F3N6O3S2 B606982 1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide CAS No. 1429239-98-4](/img/structure/B606982.png)
1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide
Overview
Description
DBPR211, also known as CB1-IN-1, is a novel potent CB1 receptor agonist. DBPR211 possesses an extremely low brain to plasma ratio. It significantly improves insulin resistance in diabetic models, and induces weight loss and decreases hepatic steatosis as well as insulin resistance in obese model. This drug candidate is well protected by various global patent applications. IBPR/NHRI will seek for industrial partner to further develop DBPR211, and clinical trials will be conducted after technical transfer in the near future.
Scientific Research Applications
Treatment of Prader-Willi Syndrome and NASH
Specific Scientific Field
This application falls under the field of Medical and Health Sciences , specifically Pharmacology and Pharmacy .
Summary of the Application
CB1-IN-1 is being developed as a peripherally-acting cannabinoid receptor-1 (CB1) inverse agonist for the treatment of the rare genetic disorder Prader-Willi syndrome (PWS) and non-alcoholic steatohepatitis (NASH) .
Methods of Application or Experimental Procedures
The compound is currently in clinical development, with multiple inhibitors undergoing preclinical work . The exact methods of application or experimental procedures are not specified in the available data.
Treatment of Type 1 Diabetes and Diabetic Nephropathy
Specific Scientific Field
This application is in the field of Endocrinology and Metabolism within Medical and Health Sciences .
Summary of the Application
CB1-IN-1 is also being investigated for its potential in the treatment of type 1 diabetes and diabetic nephropathy .
Methods of Application or Experimental Procedures
The compound is undergoing preclinical work for these conditions . The specific methods of application or experimental procedures are not detailed in the available data.
Modulation of Body Weight
Specific Scientific Field
This application is in the field of Nutrition and Dietetics within Medical and Health Sciences .
Summary of the Application
At the peripheral level, CB1 receptor activation impacts the energy balance of mammals in a number of different ways: inhibiting satiety and emesis, increasing food intake, altering adipokine and satiety hormone levels, altering taste sensation, decreasing lipolysis (fat break down), and increasing lipogenesis (fat generation) .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available data.
Results or Outcomes
The combined effect of peripheral CB1 activation is to promote appetite, energy storage, and energy preservation (and the opposite is true for CB1 antagonists) . Therefore, the next generation of CB1 receptor medicines (agonists and antagonists, and indirect modulators of the endocannabinoid system) have been peripherally restricted to mitigate these issues, and some of these are already in clinical stage development .
Treatment of Metabolic Disorders
Specific Scientific Field
This application falls under the field of Medical and Health Sciences , specifically Endocrinology and Metabolism .
Summary of the Application
CB1-IN-1 is being developed for the treatment of various metabolic disorders. The compound is based on research carried out by George Kunos, Scientific Director of the National Institute on Alcohol Abuse and Alcoholism .
Methods of Application or Experimental Procedures
Neuroprotection and Stroke Recovery
Specific Scientific Field
This application is in the field of Neurology within Medical and Health Sciences .
Summary of the Application
CB1-IN-1 is being investigated for its potential neuroprotective roles in mitigating excitotoxicity and promoting cell survival and anti-inflammatory responses .
Methods of Application or Experimental Procedures
Treatment of Hypertension
Specific Scientific Field
This application is in the field of Cardiology within Medical and Health Sciences .
Summary of the Application
CB1-IN-1 is also being investigated for its potential in the treatment of hypertension .
Methods of Application or Experimental Procedures
Treatment of Obesity
Specific Scientific Field
This application falls under the field of Medical and Health Sciences , specifically Nutrition and Dietetics .
Summary of the Application
CB1-IN-1 is being developed for the treatment of obesity. The compound is based on research carried out by George Kunos, Scientific Director of the National Institute on Alcohol Abuse and Alcoholism .
Methods of Application or Experimental Procedures
Reversal of Cannabinoid Toxicity
Specific Scientific Field
This application is in the field of Pharmacology and Toxicology within Medical and Health Sciences .
Summary of the Application
CB1-IN-1 is being investigated for its potential to reverse cannabinoid toxicity. This is partly due to the spread of cheap and extremely potent synthetic cannabinoids that can cause serious neurological and cardiovascular complications .
Methods of Application or Experimental Procedures
Biased Signaling
Specific Scientific Field
This application is in the field of Biochemistry and Molecular Biology within Biological Sciences .
Summary of the Application
CB1-IN-1 is also being investigated for its potential in biased signaling .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-piperidin-1-yl-4-[(pyrrolidin-1-ylsulfonylamino)methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31Cl2F3N6O3S2/c34-24-11-14-28(27(35)20-24)44-31(29-15-13-25(48-29)12-8-22-6-9-23(10-7-22)33(36,37)38)26(21-39-49(46,47)43-18-4-5-19-43)30(40-44)32(45)41-42-16-2-1-3-17-42/h6-7,9-11,13-15,20,39H,1-5,16-19,21H2,(H,41,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIYFJUWIBTYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=NN(C(=C2CNS(=O)(=O)N3CCCC3)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F)C6=C(C=C(C=C6)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31Cl2F3N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide | |
CAS RN |
1429239-98-4 | |
| Record name | CB1-IN-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429239984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CB1-IN-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM6U9H369B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



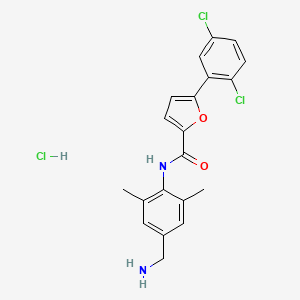

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)
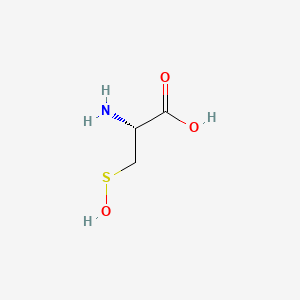
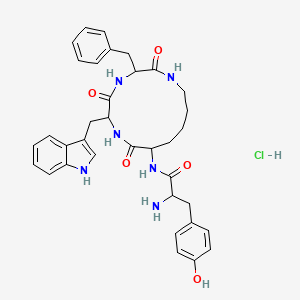
![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)

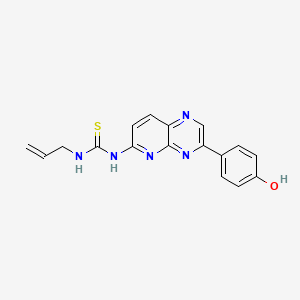
![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)
